molecular formula C20H19N5O3S B2589019 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921833-73-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2589019
CAS No.: 921833-73-0
M. Wt: 409.46
InChI Key: ISSWFMYFYRUYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic thioacetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an imidazo[2,1-c][1,2,4]triazole ring system via a sulfur-containing bridge. Such structural motifs are common in pharmacologically active compounds targeting enzymes or receptors requiring planar aromatic interactions .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c26-18(21-14-6-7-16-17(12-14)28-11-10-27-16)13-29-20-23-22-19-24(8-9-25(19)20)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSWFMYFYRUYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)N1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with various thiol and acetamide moieties. The general synthetic pathway can be summarized as follows:

  • Starting Material : 2,3-dihydrobenzo[b][1,4]dioxin is often used as a precursor.
  • Reagents : The compound is reacted with appropriate thiol derivatives and acetamides under controlled conditions.
  • Conditions : Reactions are typically carried out in organic solvents such as DMF or DMSO at elevated temperatures to facilitate the formation of the desired product.

The molecular formula for this compound is C22H22N4O4SC_{22}H_{22}N_4O_4S, indicating a complex structure that includes multiple functional groups conducive to biological activity.

Antimicrobial Activity

Research has indicated that compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antimicrobial properties. For instance:

  • DprE1 Inhibition : A related compound was identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), which is crucial for mycobacterial cell wall biosynthesis. This suggests that similar derivatives may possess antimycobacterial activity against pathogens like Mycobacterium tuberculosis .

Enzyme Inhibition Studies

The synthesized compounds have been screened for their ability to inhibit key enzymes associated with various diseases:

  • Acetylcholinesterase Inhibition : Some derivatives have shown potential in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease .
  • α-Glucosidase Inhibition : This activity is significant for managing Type 2 diabetes mellitus (T2DM), indicating the compound's potential role in metabolic disorders .

Antiviral Activity

Certain related compounds have demonstrated antiviral activities against Tobacco Mosaic Virus (TMV), with some exhibiting better efficacy than traditional antiviral agents like ribavirin . The structure–activity relationship (SAR) studies indicate that modifications to the benzene rings significantly influence antiviral potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Substituent Effects : The nature and position of substituents on the benzene rings affect both enzyme inhibition and antimicrobial activity.
  • Functional Group Influence : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound ADprE1 Inhibitor0.5
Compound BAcetylcholinesterase Inhibitor10
Compound Cα-Glucosidase Inhibitor25
Compound DAntiviral (TMV)15

Case Study 1: DprE1 Inhibition

In a study focused on DprE1 inhibitors, several analogues were synthesized based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. These compounds exhibited promising antimycobacterial activity in whole-cell assays against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating their potential as therapeutic agents .

Case Study 2: Alzheimer's Disease

Another set of compounds was evaluated for their ability to inhibit acetylcholinesterase. The results indicated that modifications to the dioxin core significantly enhanced inhibition rates compared to standard drugs used in Alzheimer's therapy. This highlights the therapeutic potential of these novel compounds in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives exhibit significant anticancer properties. The structural characteristics of this compound suggest that it may induce apoptosis in cancer cells by interfering with critical cellular signaling pathways.

Case Study: Apoptosis Induction

A study published in Cancer Research demonstrated that derivatives of dihydrobenzo[b][1,4]dioxin could significantly reduce cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways. The study reported a notable decrease in cell proliferation rates when treated with related compounds.

Enzyme Inhibition

Another promising application of this compound lies in its potential as an enzyme inhibitor. Specifically, it may inhibit poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP1 are being explored for their therapeutic potential in cancer treatment.

Inhibition Studies

High-throughput screening has identified several compounds with varying potencies against PARP1:

CompoundIC50 (μM)Mechanism
Compound A0.082PARP1 inhibitor
Compound B0.88PARP1 inhibitor
Compound C5.8PARP1 inhibitor

Pharmacokinetics

Pharmacokinetic profiling of similar thioacetamide derivatives indicates favorable absorption and metabolism characteristics that enhance their potential for oral bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Bioactivity Notes
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-Phenyl, dihydrobenzodioxin ~400 (estimated) Hypothesized kinase inhibition
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-Triazole 4-Ethyl, 5-pyrazinyl 398.4 Unreported; pyrazine may enhance solubility
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) 1,3,4-Thiadiazole Trichloroethyl, phenyl 383.69 Intermediate in triazine synthesis
Salternamide E (marine-derived) Macrocyclic polyketide Complex hydroxylation ~600 Anticancer, antimicrobial activities

Key Observations :

  • This may enhance binding affinity to hydrophobic enzyme pockets .
  • Synthetic Accessibility : Thiadiazole derivatives (e.g., 4.1) are synthesized via cyclization reactions in concentrated sulfuric acid, whereas imidazo-triazoles may require multi-step protocols involving thiourea intermediates .
Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, inferences can be drawn from structurally related molecules:

  • Thiadiazole Derivatives : Compound 4.1 acts as a precursor to triazine-based pharmaceuticals, suggesting the target’s thioacetamide bridge could facilitate similar cyclization pathways for drug development .
  • Marine Actinomycete Metabolites: Compounds like Salternamide E highlight the importance of heterocyclic diversity in bioactivity, though the target’s fully synthetic origin may limit natural product-like interactions .
  • Triazole Analogs : Pyrazine-substituted triazoles (e.g., CAS 618427-26-2) often exhibit improved solubility and metabolic stability compared to phenyl-substituted variants, indicating trade-offs in lead optimization .
Physicochemical Properties
  • Solubility : The dihydrobenzodioxin moiety likely reduces water solubility compared to pyrazine-containing analogs, necessitating formulation enhancements for in vivo studies .
  • Stability : The thioether linkage in the target compound may confer resistance to enzymatic degradation compared to ester or amide bonds prevalent in natural products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.